

# Head-to-head comparison of NNC 05-2090 and NNC 05-2045

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Compound of Interest		
Compound Name:	NNC 05-2090	
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# Head-to-Head Comparison: NNC 05-2090 and NNC 05-2045

A Comprehensive Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed, data-driven comparison of two novel nipecotic acid derivatives, **NNC 05-2090** and NNC 05-2045. These compounds are notable for their inhibitory activity on GABA transporters, distinguishing them from selective GAT-1 inhibitors like tiagabine. This document summarizes their comparative potency, selectivity, and in vivo efficacy, supported by experimental data and detailed methodologies to aid researchers in their ongoing investigations.

### **Quantitative Data Summary**

The following tables provide a consolidated overview of the in vitro and in vivo pharmacological data for **NNC 05-2090** and NNC 05-2045, facilitating a direct comparison of their profiles.

# Table 1: In Vitro Inhibitory Activity on GABA and Monoamine Transporters



Target	NNC 05-2090	NNC 05-2045
GABA Transporters		
BGT-1 (hBGT-1)	Ki: 1.4 μM[1][2][3]	$K_{i}\text{: }1.6\text{-}6.1~\mu\text{M}$ (selective for GAT-3 and BGT-1)
BGT-1	IC50: 10.6 μM[4][5]	
GAT-1 (hGAT-1)	Ki: 19 μM[1][2][3]	
GAT-1	IC <sub>50</sub> : 29.62 μM[4][5]	
GAT-2 (hGAT-2)	Ki: 41 μM[1][2][3]	
GAT-2	IC50: 45.29 μM[4][5]	
GAT-3 (hGAT-3)	Ki: 15 μM[1][2][3]	K <sub>i</sub> : 1.6-6.1 μM (selective for GAT-3 and BGT-1)
GAT-3	IC50: 22.51 μM[4][5]	
[³H]GABA Uptake (Rat Cerebral Cortex Synaptosomes)	IC50: 4.4 ± 0.8 μM[6][7]	IC50: 12 ± 2 μM[6][7][8]
[³H]GABA Uptake (Rat Inferior Colliculus Synaptosomes, in presence of GAT-1 inhibitor)	IC50: 2.5 ± 0.7 μM[6][7]	IC50: 1.0 ± 0.1 μM[6][7]
Monoamine Transporters		
Serotonin Transporter (SERT)	IC50: 5.29 μM[4][5][9]	
Noradrenaline Transporter (NET)	IC50: 7.91 μM[4][5][9]	
Dopamine Transporter (DAT)	IC50: 4.08 μM[4][5][9]	<u> </u>

**Table 2: Off-Target Receptor Binding Affinity** 



Receptor	NNC 05-2090 (IC50/Affinity)	NNC 05-2045 (Binding Affinity)
α <sub>1</sub> -adrenoceptors	266 nM[1][2][3][6][7][10]	550 nM[6][7]
D <sub>2</sub> Receptors	1632 nM[1][2][3][6][7][10]	122 nM[6][7]
σ Receptors	113 nM[6][7]	

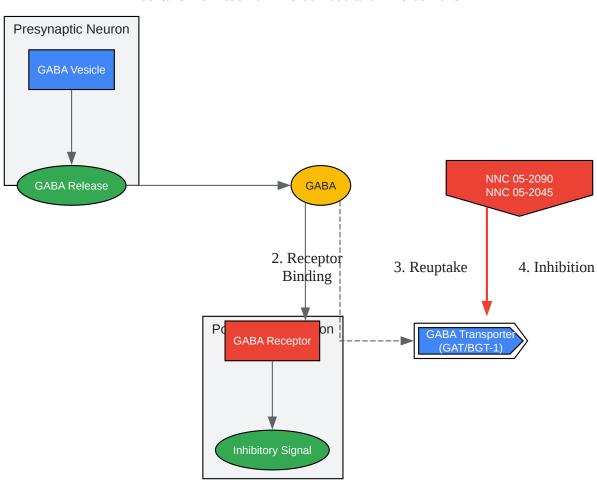
**Table 3: In Vivo Anticonvulsant Efficacy** 

Seizure Model	NNC 05-2090 (ED <sub>50</sub> )	NNC 05-2045 (ED₅o)
Maximal Electroshock (MES) Test (Tonic Hindlimb Extension)	73 μmol/kg[6][7][8]	29 μmol/kg[6][7][8]
Sound-Induced Seizures (DBA/2 mice) - Tonic Convulsions	6 μmol/kg[6][7]	
Sound-Induced Seizures (DBA/2 mice) - Clonic Convulsions	19 μmol/kg[6][7][11]	
Sound-Induced Seizures (GEP rats) - Wild Running	Not Tested	- 33 μmol/kg[6][7]
Sound-Induced Seizures (GEP rats) - Clonic Convulsions	Not Tested	39 μmol/kg[6][7]
Sound-Induced Seizures (GEP rats) - Tonic Convulsions	Not Tested	39 μmol/kg[6][7]
Amygdala Kindled Rats (Generalized Seizure Severity)	Significant reduction at 72-242 µmol/kg[6][7][8]	Significant reduction at 72-242 µmol/kg[6][7][8]
Amygdala Kindled Rats (Afterdischarge Duration)	Significant reduction at 72-242 µmol/kg[6][7]	No significant effect

# **Signaling Pathways and Experimental Workflows**



The primary mechanism of action for both **NNC 05-2090** and NNC 05-2045 is the inhibition of GABA reuptake, which enhances GABAergic neurotransmission. The following diagram illustrates this general mechanism.



Mechanism of Action of NNC 05-2090 and NNC 05-2045

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Caption: Inhibition of GABA transporters by NNC compounds.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide.



#### [3H]GABA Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

- 1. Synaptosome Preparation:
- Male Wistar rats are decapitated, and the cerebral cortex and inferior colliculus are rapidly dissected.
- The tissue is homogenized in a buffered sucrose solution (e.g., 0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
- The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).
- 2. Uptake Assay:
- Synaptosomes are pre-incubated at 37°C for a short period (e.g., 5 minutes).
- The test compound (NNC 05-2090 or NNC 05-2045) at various concentrations is added to the synaptosomal suspension.
- To differentiate between GAT-1 and other GABA transporters, a highly potent and selective GAT-1 inhibitor (e.g., NNC 05-0711) can be included in some experimental conditions.
- The uptake reaction is initiated by the addition of [3H]GABA.
- After a defined incubation period (e.g., 5 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.



- The radioactivity retained on the filters, representing the amount of [3H]GABA taken up by the synaptosomes, is measured by liquid scintillation counting.
- 3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific [3H]GABA uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

### **Receptor Binding Assays**

These assays determine the affinity of the test compounds for various neurotransmitter receptors.

- 1. Membrane Preparation:
- Rat brain tissue is homogenized in an appropriate buffer.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer.
- 2. Binding Assay:
- The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [³H]prazosin for α₁-adrenoceptors, [³H]spiperone for D₂ receptors).
- The test compound (NNC 05-2090 or NNC 05-2045) is added at various concentrations to compete with the radioligand for binding to the receptor.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
- After incubation, the bound and free radioligand are separated by rapid filtration.
- The radioactivity bound to the membranes is quantified by liquid scintillation counting.
- 3. Data Analysis:



• The IC<sub>50</sub> value, the concentration of the test compound that displaces 50% of the specific radioligand binding, is determined from the competition curves.

#### In Vivo Anticonvulsant Models

- 1. Maximal Electroshock (MES) Test in Mice:
- This model is used to assess a compound's ability to prevent the spread of seizures.
- Male mice (e.g., CF-1 or C57BL/6 strain) are administered the test compound intraperitoneally (i.p.).
- At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
- The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Protection is defined as the abolition of the tonic hindlimb extension.
- The ED<sub>50</sub>, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension, is calculated.
- 2. Sound-Induced Seizures in DBA/2 Mice:
- DBA/2 mice are genetically susceptible to seizures induced by a loud auditory stimulus.
- The test compound is administered i.p. to the mice.
- After a predetermined time, the mice are exposed to a high-intensity sound (e.g., an electric bell or a specific frequency tone).
- The animals are observed for the occurrence of wild running, clonic convulsions, and tonic convulsions.
- The ED<sub>50</sub> for the suppression of each seizure component is determined.
- 3. Amygdala Kindled Rats:



- This model represents complex partial seizures with secondary generalization.
- Rats are surgically implanted with an electrode in the amygdala.
- A low-level electrical stimulus is delivered to the amygdala daily, leading to a progressive increase in seizure severity (kindling).
- Once the animals are fully kindled (consistently exhibiting generalized seizures), they are treated with the test compound.
- The effect of the compound on seizure severity (scored using a standardized scale, e.g., Racine's scale) and the duration of the afterdischarge (abnormal electrical activity in the brain) is evaluated.
- Statistical analysis is used to determine if the compound significantly reduces seizure severity and/or afterdischarge duration.

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